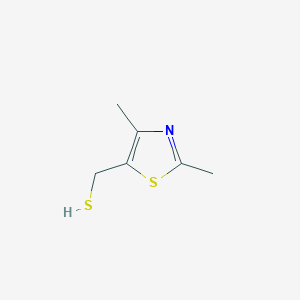

(Dimethyl-1,3-thiazol-5-YL)methanethiol

Description

Properties

Molecular Formula |

C6H9NS2 |

|---|---|

Molecular Weight |

159.3 g/mol |

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)methanethiol |

InChI |

InChI=1S/C6H9NS2/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3 |

InChI Key |

ZCAQTQGYBUGKSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C)CS |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Studies of Dimethyl 1,3 Thiazol 5 Yl Methanethiol and Analogous Thiazole Thiols

Chemical Transformations of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocyclic system characterized by a distinct distribution of electron density, which dictates its reactivity towards various chemical reagents. wikipedia.orgnih.gov The lone pair of electrons on the sulfur atom participates in the aromatic sextet, rendering the ring electron-rich, yet the electronegativity of the nitrogen atom creates electron-deficient sites. nih.gov Calculated pi-electron density indicates that the C5 position is the primary site for electrophilic substitution, while the C2 position is susceptible to deprotonation by strong bases. wikipedia.orgpharmaguideline.com

The thiazole (B1198619) ring can undergo a variety of chemical transformations:

Electrophilic Substitution: The C5 position is the most electron-rich and is the preferred site for attack by electrophiles, such as in halogenation and sulfonation reactions. pharmaguideline.com If the C5 position is already substituted, electrophilic attack is generally disfavored. pharmaguideline.com

Nucleophilic Substitution: The C2 position is the most electron-deficient and is thus vulnerable to nucleophilic attack. pharmaguideline.com Such reactions typically require a strong nucleophile or activation of the ring, for instance, by quaternization of the ring nitrogen, which increases the acidity of the C2-proton. pharmaguideline.com Halogens at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com

Deprotonation and Metalation: Strong bases, like organolithium compounds, can deprotonate the C2 position, forming a nucleophilic C2-lithiated species that can react with various electrophiles. wikipedia.orgpharmaguideline.com

Oxidation: While the thiazole ring is relatively resistant to oxidation, strong oxidizing agents like potassium permanganate (B83412) can lead to ring opening. slideshare.net Oxidation at the ring nitrogen can form aromatic thiazole N-oxides. nih.gov

Reduction: The thiazole ring is generally stable towards catalytic hydrogenation and metal-in-acid reductions. pharmaguideline.com However, it is susceptible to cleavage and desulfurization when treated with reducing agents like Raney nickel. pharmaguideline.comslideshare.net

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, such as Diels-Alder reactions, although typically at high temperatures due to the stability of the aromatic ring. wikipedia.org These reactions can be followed by the extrusion of sulfur to yield pyridine (B92270) derivatives. wikipedia.org

| Reaction Type | Position of Reactivity | Typical Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | C5 | Halogens (e.g., Br2), Oleum (H2SO4) | 5-Substituted Thiazoles | pharmaguideline.com |

| Nucleophilic Substitution | C2 (primarily), C4, C5 | Strong nucleophiles (e.g., KNH2), Organolithiums | 2-Substituted Thiazoles | pharmaguideline.comslideshare.net |

| Oxidation | Ring System | KMnO4 | Ring-opened products | slideshare.net |

| Reduction | Ring System | Raney Nickel | Desulfurized, degraded products | pharmaguideline.comslideshare.net |

| Cycloaddition | Ring System | Alkynes (high temperature) | Pyridines (after sulfur extrusion) | wikipedia.org |

Reactions Attributed to the Thiol Functional Group

The methanethiol (B179389) group attached to the thiazole ring is a key site of reactivity. Its chemical behavior is characterized by oxidation, nucleophilicity, and the formation of radical species.

Investigation of Thiol Oxidation Pathways

The sulfur atom in the thiol group is readily oxidized. The nature of the oxidation product is highly dependent on the oxidant used and the reaction conditions. Mild oxidizing agents, including molecular oxygen, typically convert thiols to their corresponding disulfides. This dimerization is a common and facile reaction for most thiols.

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. The oxidation of thiols can proceed through several intermediates, with the final product often being a sulfonic acid. The general pathway is as follows:

R-SH (Thiol) → R-SOH (Sulfenic acid) → R-SO₂H (Sulfinic acid) → R-SO₃H (Sulfonic acid)

In the context of thiazole thiols, oxidation can sometimes lead to more complex reactions. For instance, studies on the oxidation of related 2-thiazolines (the dihydro-analogs of thiazoles) have shown that the reaction outcome is highly dependent on the oxidant. researchgate.net Reagents like Oxone® or MCPBA can cause ring-opening to yield disulfide or sulfonic acid derivatives, while other conditions can lead to dehydrogenation to the aromatic thiazole. researchgate.net The oxidation of 3-alkyl-2-(aryl)-1,3-thiazinan-4-ones with hydrogen peroxide results in the formation of the corresponding sulfonyl compounds. nih.gov

Nucleophilic Reactions of the Thiol Group

The thiol group (R-SH) is acidic and can be deprotonated by a base to form a thiolate anion (R-S⁻). Both thiols and, more potently, thiolates are excellent nucleophiles due to the high polarizability of the sulfur atom. This high nucleophilicity allows them to participate in a wide range of reactions.

Thiolates of thiazole derivatives are expected to readily engage in nucleophilic substitution reactions (SN2) with alkyl halides to form thioethers (sulfides). They can also participate in Michael additions, adding to α,β-unsaturated carbonyl compounds. One study detailed a multi-step nucleophilic substitution reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, which proceeds through the opening and rearrangement of seleniranium intermediates, highlighting the nucleophilic capability of the thiazole-thiol moiety. nih.gov

Radical Chemistry of Thiazole-Bearing Thiyl Radicals

The sulfur-hydrogen bond in thiols is relatively weak (BDE ≈ 365 kJ/mol), allowing for facile homolytic cleavage to generate a thiyl radical (RS•). mdpi.comwikipedia.org This process can be initiated by radical initiators (like AIBN), photolysis, or by reaction with other radical species, such as hydroxyl radicals. mdpi.comwikipedia.org

Once formed, the thiazole-bearing thiyl radical is a versatile intermediate. nih.gov Its primary and most common fate is dimerization to form a disulfide (RS-SR). wikipedia.org

2 (Dimethyl-1,3-thiazol-5-YL)methanethiyl radical → Bis((dimethyl-1,3-thiazol-5-yl)methyl) disulfide

These thiyl radicals are also key intermediates in thiol-ene and thiol-yne reactions, where the radical adds across a double or triple bond, respectively, to form a new carbon-centered radical. mdpi.comwikipedia.org This subsequent radical can then propagate a chain reaction. Thiyl radicals can also participate in hydrogen atom transfer (HAT) reactions, abstracting a hydrogen atom from a suitable donor, a process that can lead to protein degradation in biological systems. nih.gov

Intramolecular Reactions and Rearrangement Mechanisms

The presence of both a thiazole ring and a reactive thiol group within the same molecule allows for the possibility of intramolecular reactions. While specific studies on (Dimethyl-1,3-thiazol-5-YL)methanethiol are scarce, analogous systems demonstrate the potential for such transformations.

Research on a 3-acetonyl-4-methyl-1,3-thiazolium salt showed that under basic conditions, it undergoes a unique intramolecular cyclization to yield a stable bicyclic product rather than simple hydrolysis to the free thiol. rsc.org Other studies have explored the intramolecular 1,3-dipolar cycloaddition of mesoionic thiazolo-oxazolium species to generate chiral pyrrolo[1,2-c]thiazole derivatives. researchgate.net Furthermore, the intramolecular cyclization of adducts formed from thioamide dianions has been used as a synthetic route to 5-amino-2-thiazolines and 5-aminothiazoles. nih.gov These examples underscore the potential for the nucleophilic thiol or thiolate to interact with electrophilic sites on the thiazole ring or its substituents, particularly after activation (e.g., quaternization), leading to novel fused heterocyclic systems.

Degradation Pathways and Stability Considerations

The stability of this compound is influenced by its susceptibility to oxidation, photodegradation, and thermal stress. The thiazole ring itself is generally thermally stable but can be degraded under specific conditions. scielo.brresearchgate.net

A significant degradation pathway for some thiazole derivatives is photodegradation. nih.gov A detailed study on a structurally related compound, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl}acetic acid, revealed a specific mechanism initiated by visible light. nih.gov The proposed pathway involves a [4+2] Diels-Alder type cycloaddition reaction between the thiazole ring and singlet oxygen (¹O₂). This reaction forms a highly unstable endoperoxide intermediate, which then rapidly rearranges, leading to the complete cleavage and degradation of the thiazole ring. nih.gov This degradation pathway appears to be dependent on the specific substituents on the thiazole ring, as other derivatives like sulfathiazole (B1682510) did not degrade under the same conditions. nih.gov

Advanced oxidation processes, such as using UV light in the presence of hydrogen peroxide (H₂O₂), are also effective in degrading thiazole pollutants. nih.gov The mechanism involves the generation of highly reactive hydroxyl radicals that attack the molecule, leading to a cascade of reactions that break it down into smaller intermediates. nih.gov The thiazole ring is also susceptible to cleavage by strong oxidizing agents like potassium permanganate and ring opening by strong bases. slideshare.netnih.gov

| Degradation Type | Conditions/Initiators | Proposed Mechanism/Key Intermediates | Outcome | Reference |

|---|---|---|---|---|

| Photodegradation | Visible Light, O2 | [4+2] Cycloaddition with singlet oxygen; unstable endoperoxide intermediate | Cleavage and rearrangement of the thiazole ring | nih.gov |

| Advanced Oxidation | UV + H2O2 | Attack by hydroxyl radicals (•OH) | Formation of various smaller intermediates | nih.gov |

| Chemical Reduction | Raney Nickel | Reductive cleavage and desulfurization | Ring degradation | pharmaguideline.comslideshare.net |

| Chemical Oxidation | KMnO4 | Oxidative cleavage | Ring-opened products | slideshare.net |

Coordination Chemistry of Thiazole Derived Methanethiols

Ligand Characteristics of (Dimethyl-1,3-thiazol-5-YL)methanethiol

This compound is a polyfunctional ligand with several potential donor atoms: the exocyclic sulfur atom of the methanethiol (B179389) group, the nitrogen atom of the thiazole (B1198619) ring, and the endocyclic sulfur atom of the thiazole ring. researchgate.net The coordinating power of these sites is influenced by the nature of the metal ion and the specific reaction conditions. researchgate.net

Sulfur Atom as a Primary Coordination Site

The exocyclic sulfur atom of the methanethiol group is expected to be a primary and highly effective coordination site. Upon deprotonation, the resulting thiolate (S⁻) is a soft and powerful donor, forming strong covalent bonds with a wide range of transition metals. nih.gov Studies on analogous heterocyclic thiol ligands consistently show that the exocyclic sulfur atom readily participates in coordination. marquette.eduekb.eg The binding energy of a methylthiolate to a metal ion like Zn(II) is significantly strong, although this strength decreases as other ligands are added to the metal's coordination sphere. nih.gov This robust metal-thiolate interaction is a cornerstone of the coordination chemistry of this ligand.

Nitrogen Atoms of the Thiazole Ring in Coordination Complexes

The nitrogen atom at position 3 of the thiazole ring serves as a second important coordination site. Compared to the soft thiolate sulfur, the thiazole nitrogen is a harder donor atom. nih.gov This dual soft-hard donor characteristic allows the ligand to coordinate to a variety of metals. nih.gov A common and significant coordination mode for related thiazole-thiol ligands is chelation, where both the exocyclic sulfur and the ring nitrogen bind to the same metal center, forming a stable five-membered chelate ring. marquette.edu This bidentate S,N-coordination mode enhances the stability of the resulting metal complexes. In some cases, the nitrogen and exocyclic sulfur atoms can also act as bridging ligands between two different metal centers. marquette.edu Generally, the nitrogen atom of the 1,3-thiazole ring is a more effective donor than the endocyclic sulfur atom. researchgate.netresearchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol or methanol. ekb.egnih.gov The reaction is often carried out under reflux to facilitate complex formation, followed by precipitation and purification of the crystalline product. nih.gov

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Table 1: Spectroscopic Techniques for Characterization

| Technique | Information Provided |

|---|---|

| FT-IR Spectroscopy | Confirms coordination by showing shifts in the vibrational frequencies of key functional groups, such as the C=N stretching of the thiazole ring and the appearance of new bands corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. uobaghdad.edu.iqjmchemsci.com |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex. Shifts in the absorption bands of the ligand upon complexation indicate coordination, and new bands in the visible region can be assigned to d-d transitions of the metal center, helping to determine the coordination geometry. nih.govuobaghdad.edu.iq |

| NMR Spectroscopy (¹H, ¹³C) | Changes in the chemical shifts of the protons and carbons near the coordination sites (e.g., the CH₂ of the methanethiol and the ring protons/carbons) upon complexation provide evidence of ligand binding in solution. nih.gov |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its stoichiometry (metal-to-ligand ratio). uobaghdad.edu.iqresearchgate.net |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. marquette.edu It can confirm the chelation mode and the overall molecular structure in the solid state. marquette.edu |

Electronic and Steric Influences on Metal-Thiolate Interactions

The stability and structure of metal complexes derived from this compound are governed by a delicate balance of electronic and steric effects.

Steric Effects: The methyl groups also introduce steric bulk around the coordination sites. This steric hindrance can influence the coordination number and geometry of the metal center, potentially preventing the coordination of larger ligands or favoring specific isomeric arrangements. science.govrsc.org For instance, bulky substituents on related ligands have been shown to significantly affect the interaction between the ligand and the metal, influencing the final structure and properties of the complex. science.govrsc.org The interplay between the electronic enhancement of donor strength and the steric hindrance from the methyl groups is crucial in determining the final structure and stability of the metal-thiolate complex. researchgate.netresearchgate.net

Catalytic Applications of Thiazole-Metal Complexes

Thiazole-derived metal complexes are recognized for their potential in catalysis. researchgate.netresearchgate.net The combination of a soft thiol(ate) donor and a harder nitrogen donor in this compound can stabilize various metal centers in different oxidation states, making the resulting complexes suitable for a range of catalytic transformations.

Research on related thiazole-metal complexes has demonstrated their effectiveness as catalysts in several important organic reactions:

Hydrogenation and Dehydrogenation: The ability of the ligand to stabilize metal centers and facilitate substrate activation makes these complexes promising for hydrogenation and dehydrogenation reactions. researchgate.netnih.gov The cooperation between the metal and the ligand is often key to this reactivity. nih.govnih.govelsevierpure.com

Condensation Reactions: The Lewis acidic metal center in these complexes can activate aldehydes for Knoevenagel condensation reactions. researchgate.net

Cyanation Reactions: Thiazole-metal complexes have been shown to catalyze the addition of cyanide to aldehydes. researchgate.net

Ring-Opening Reactions: They can also act as catalysts for the ring-opening of epoxides. researchgate.net

The catalytic activity is highly tunable by modifying the substituents on the thiazole ring, which alters the steric and electronic environment of the metal center, thereby influencing the selectivity and efficiency of the catalytic process. researchgate.net

Advanced Computational and Theoretical Investigations of Dimethyl 1,3 Thiazol 5 Yl Methanethiol

Quantum Chemical Studies for Electronic Structure and Reactivity Predictions

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like thiazole (B1198619) derivatives. researchgate.netdntb.gov.ua These methods calculate various molecular properties and descriptors that are fundamental to understanding a compound's stability and reaction tendencies.

The reactivity of a thiazole derivative is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

For thiazole azo dyes, which are structurally related donor-acceptor systems, DFT calculations have shown that modifications to substituent groups significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. mdpi.com Natural Bond Orbital (NBO) analysis further reveals hyper-conjugative interactions and charge transfer pathways within the molecule, explaining how electronic effects are transmitted through the thiazole ring system. researchgate.netmdpi.com Charge population analysis can identify the most electropositive and electronegative sites within the molecule, predicting regions susceptible to nucleophilic and electrophilic attack, respectively. nih.gov For instance, in thiazole derivatives, the nitrogen and oxygen atoms are typically the most negative sites. nih.gov

Table 1: Calculated Quantum Chemical Properties for Thiazole Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Thiazole Derivative A | -5.78 | -2.45 | 3.33 | 4.5 |

| Thiazole Derivative B | -6.01 | -2.98 | 3.03 | 7.8 |

| Thiazole Derivative C | -6.12 | -3.54 | 2.58 | 11.2 |

This table presents representative data synthesized from studies on various thiazole derivatives to illustrate the application of quantum chemical calculations. Actual values are highly dependent on the specific molecular structure and computational method. mdpi.comresearchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling for Thiazole Derivatives

Molecular docking is an indispensable in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein or enzyme. wjarr.comnih.gov This method is extensively applied to thiazole derivatives to explore their potential as inhibitors for various biological targets, including enzymes implicated in cancer and inflammatory diseases. nih.govmetu.edu.tracs.org

The docking process involves placing the ligand (the thiazole derivative) into the binding site of the receptor and calculating a "docking score," which estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction. wjarr.comnih.gov These simulations can reveal key molecular interactions, such as:

Hydrogen Bonds: Crucial for anchoring the ligand within the active site.

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and receptor.

Arene-Cation Interactions: Occurring between the aromatic thiazole ring and charged amino acid residues. nih.gov

For example, docking studies of thiazole carboxamide derivatives into cyclooxygenase (COX) enzymes helped identify binding patterns and explain their selective inhibition of COX-2 over COX-1. metu.edu.tracs.org Similarly, simulations of 2-amino thiazole derivatives with metabolic enzymes like carbonic anhydrase and acetylcholinesterase have elucidated their inhibitory mechanisms at the molecular level. nih.gov These studies consistently show that the specific substitutions on the thiazole ring dictate the nature and strength of the interactions within the receptor's active site. nih.gov

Table 2: Representative Molecular Docking Scores of Thiazole Derivatives Against Biological Targets

| Thiazole Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound S2 | FabH Inhibitor | -144.236 | Not Specified |

| Compound S5 | FabH Inhibitor | -123.571 | Not Specified |

| Compound 2a | COX-2 | -8.5 | Arg513, Tyr385 |

| Compound 2b | COX-2 | -9.2 | Arg513, Ser530 |

| Compound 15 | Rho6 Protein | -9.2 | Lys15 |

This table compiles representative docking scores from various studies to demonstrate the output of molecular docking simulations. Scores are method-dependent and not directly comparable across different studies. wjarr.comnih.govacs.org

Mechanistic Insights via Transition State Theory and Reaction Pathway Mapping

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand reaction rates by examining the high-energy "transition state" that exists between reactants and products. arxiv.orgcompchemhighlights.org Computational chemistry allows for the mapping of reaction pathways and the precise calculation of the structures and energies of these transient states.

This approach is highly valuable for understanding the synthesis of thiazoles. The Hantzsch thiazole synthesis, a classic method for creating the thiazole ring, involves the reaction of an α-haloketone with a thioamide. nih.govnih.gov Computational studies can model this multi-step process, which includes nucleophilic attack, cyclization, and dehydration. nih.gov By calculating the energy profile of the entire reaction, researchers can identify the rate-determining step—the one with the highest activation energy barrier.

For instance, DFT calculations have been used to investigate photochemical reaction pathways of the thiazole ring itself. These studies map out complex rearrangements, including bond cleavages (e.g., S1-C2 or S1-C5 bond cleavage) and the formation of various intermediates, providing a detailed mechanistic picture that is inaccessible through experimental observation alone. researchgate.net Similarly, the mechanism for the Cook-Heilbron synthesis of 5-aminothiazoles has been elucidated, showing the key steps of nucleophilic addition, cyclization, and a final, thermodynamically favorable tautomerization to form the aromatic product. wikipedia.org These computational models provide a deep understanding of the factors controlling reaction outcomes and yields.

In Silico Structure-Activity Relationship (SAR) Derivation

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations to predict the activity of new, unsynthesized molecules. researchgate.netlaccei.orgimist.ma

For thiazole derivatives, QSAR studies have been successfully used to develop models for antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netlaccei.orgijpsdronline.com The process involves:

Data Set Compilation: A series of thiazole compounds with experimentally measured biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be electronic (e.g., LUMO energy), steric, hydrophobic (e.g., LogP), or topological. imist.ma

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that links a subset of these descriptors to the observed activity. laccei.orgimist.ma

A resulting QSAR equation might look like: pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

These models reveal which properties are most important for a desired biological effect. For example, a 3D-QSAR study on aryl thiazole derivatives found that electrostatic effects were dominant in determining antimicrobial binding affinities. researchgate.netijpsdronline.com Another 2D-QSAR model for 5-lipoxygenase inhibitors identified descriptors related to atomic charges, polarizability, and shape as being crucial for activity. laccei.org Such insights are invaluable for the rational design of new, more potent thiazole-based therapeutic agents. researchgate.netscispace.comresearchgate.net

Table 3: Summary of Key SAR Findings for Thiazole Derivatives

| Position of Substitution | Effect of Substituent | Resulting Activity Change | Reference |

|---|---|---|---|

| Phenyl ring at C4 | Electron-withdrawing group (e.g., -NO₂) | Increased CA-II inhibition | nih.gov |

| Phenyl ring at C4 | Electron-donating group (e.g., -OCH₃) | Improved antioxidant properties | rsc.org |

| Thiazole ring at C5 | Introduction of a 5-nitro group | Significantly improved antitubercular activity | researchgate.net |

| Pyrazoline ring | Heterogenous substitution (e.g., dimethoxyphenyl) | More favorable for overall antimicrobial activity | nih.gov |

Structure Activity Relationship Sar and Derivatization Strategies for Thiazole Thiols

Systematic Synthesis of Novel (Dimethyl-1,3-thiazol-5-YL)methanethiol Derivatives

The synthesis of novel derivatives of this compound relies on established and adaptable methods for creating substituted thiazoles. The Hantzsch thiazole (B1198619) synthesis is a cornerstone reaction, typically involving the condensation of an α-haloketone with a thioamide. jpionline.org For the target scaffold, this could involve reacting a suitably substituted thioamide with a 5-(halomethyl)-2,4-dimethyl-1,3-thiazole precursor.

Another versatile approach involves the multi-component reaction, which allows for the rapid assembly of complex molecules in a single step. For instance, a one-pot reaction of acetyl acetone (B3395972) or ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) and thiourea (B124793) can yield 5-substituted-2-amino-4-methylthiazole derivatives. Further functionalization of the 5-position would be required to introduce the methanethiol (B179389) group. fabad.org.tr

The synthesis of 2,4-disubstituted-1,3-thiazole derivatives has been achieved through classical Hantzsch condensation protocols. nih.gov For example, reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various nucleophiles like heterocyclic amines or thiosemicarbazone derivatives has been shown to produce a range of di-, tri-, and tetrathiazole moieties. mdpi.com These strategies could be adapted to introduce or modify the methanethiol side chain at the C5 position.

A summary of synthetic strategies for related thiazole derivatives is presented below:

| Starting Materials | Reagents | Product Type | Reference |

| α-haloketones, Thioamides | Base | Substituted thiazoles | jpionline.org |

| Acetyl acetone, Thiourea | N-Bromosuccinimide (NBS), PEG-400 | 2-amino-4-methylthiazol-5-yl derivatives | fabad.org.tr |

| 5-acetyl-4-methyl-2-(methylamino)thiazole | Bromine, Heterocyclic amines | Di- and tri-thiazole derivatives | mdpi.com |

| Thioamide, α-haloketones | - | 4-substituted-1,3-thiazole derivatives | nih.gov |

Rational Design Based on Substituent Effects on the Thiazole Ring

The rational design of novel thiazole derivatives is heavily influenced by the electronic properties of substituents on the thiazole ring. The positions C2, C4, and C5 of the thiazole ring have different electron densities, which dictates their reactivity and interaction with biological targets. Molecular orbital calculations predict that electrophilic substitution is most likely to occur at the C5 position, whereas nucleophilic attack is favored at the C2 position. fabad.org.tr

The existing dimethyl substituents at C2 and C4 on the "this compound" scaffold are electron-donating groups. These methyl groups increase the electron density of the ring, which can influence its basicity and nucleophilicity. The introduction of additional substituents can further modulate these properties:

Electron-Donating Groups (EDGs): Groups like alkyl (e.g., methyl, ethyl) or alkoxy at available positions can enhance the electron density of the ring, potentially increasing its interaction with certain biological targets. SAR studies on some antimicrobial thiazoles have shown that EDGs can be associated with enhanced antifungal activity. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or halogens (e.g., chloro, bromo) decrease the electron density of the thiazole ring. In some series of anticancer agents, the presence of a methoxy (B1213986) group (an EDG) led to higher activity than a halogen group (an EWG). researchgate.net However, in other contexts, EWGs can be crucial for specific binding interactions, such as hydrogen bonding.

A study on RORγt inhibitors demonstrated how varying the substituent at the C5 position of a thiazole ring systematically altered biological potency. The activity improved as the size of the substituent increased, in the order of H < Me < Et < i-Pr < CH₂Ph < OPh, highlighting the importance of steric factors and potential hydrophobic interactions. researchgate.net

Strategic Modifications of the Methanethiol Side Chain

The methanethiol (-CH₂SH) side chain at the C5 position is a key site for strategic modifications to alter the physicochemical properties and biological activity of the molecule. The thiol group is nucleophilic and readily undergoes a variety of chemical transformations.

Common modifications include:

Alkylation: Reaction with alkyl halides can convert the thiol into a variety of thioethers (sulfides). This modification can increase lipophilicity and introduce new steric bulk, which can influence receptor binding.

Oxidation: The thiol group can be oxidized to form sulfenic acids, sulfinic acids, or sulfonic acids. These changes dramatically increase polarity and the potential for hydrogen bonding.

Formation of Disulfides: Thiols can be oxidized to form disulfide bonds, allowing for dimerization or conjugation with other thiol-containing molecules.

Conversion to Thioesters and Thiocarbonates: Reaction with acyl chlorides or chloroformates can yield thioesters and thiocarbonates, respectively. These modifications can act as prodrugs, releasing the active thiol upon hydrolysis in vivo.

Formation of Heterocyclic Rings: The thiol group can be used as a handle to construct additional heterocyclic rings. For instance, reaction with α-haloketones can lead to the formation of a new thiazole ring, creating more complex structures. mdpi.com

These modifications allow for fine-tuning of properties such as solubility, membrane permeability, and metabolic stability, which are critical for pharmacological activity.

Correlation of Structural Diversity with Biological and Chemical Activities

The systematic derivatization of the thiazole ring and the methanethiol side chain generates structural diversity that directly correlates with changes in biological and chemical activities. SAR studies across various classes of thiazole derivatives have established several key principles.

For antimicrobial agents, the type and position of substituents are critical. In one study of 2,4-disubstituted thiazoles, derivatives with a fluorine atom showed little positive effect on trypanocidal activity, whereas having an aliphatic amine on the side chain was found to be essential for notable activity. nih.gov In another series, substitution with a p-bromophenyl group at the C4 position of the thiazole ring was found to increase antifungal and antituberculosis activities. nih.gov

In the context of anticancer activity, SAR studies have revealed that the substitution pattern on the thiazole ring is a determining factor. For a series of thiazole derivatives investigated as EGFR/VEGFR-2 inhibitors, a compound featuring a methoxy group on an attached phenyl ring and a bromine on a coumarin (B35378) moiety demonstrated the most potent antiproliferative activity. nih.gov This indicates that a specific combination of electronic and steric factors is necessary for optimal interaction with the enzyme targets.

The correlation between structure and activity is often complex and target-specific. A summary of observed correlations for various thiazole derivatives is provided in the table below.

| Structural Modification | Biological Activity Affected | Observation | Reference |

| Aliphatic amine on side chain | Trypanocidal | Essential for notable activity | nih.gov |

| p-Bromophenyl at C4-position | Antifungal/Antituberculosis | Increased activity | nih.gov |

| Methoxy and Bromo substituents | Anticancer (Antiproliferative) | Potent dual inhibitory activity | nih.gov |

| Increasing substituent size at C5 | RORγt Inhibition | Improved potency | researchgate.net |

| Electron-donating groups | Antifungal | Associated with increased activity | nih.gov |

These findings underscore the importance of systematic structural modification and detailed SAR analysis in the development of thiazole-based therapeutic agents. The principles derived from studying related thiazole structures provide a robust framework for the rational design of novel and potent derivatives of this compound.

Specialized Applications of Thiazole Thiols in Chemical Industries and Research

Contributions to Flavor and Fragrance Chemistry

(Dimethyl-1,3-thiazol-5-YL)methanethiol belongs to a class of sulfur-containing heterocyclic compounds that are significant contributors to the aroma and flavor of numerous foods and beverages. acs.orgresearchgate.net Volatile sulfur compounds, including thiazoles and thiols, are known for their low sensory detection thresholds, meaning they can impart distinct flavor characteristics even at very low concentrations. acs.orgacs.org Their presence can be desirable, contributing to the unique sensory profiles of products like coffee, roasted meats, and tropical fruits, or they can be associated with off-flavors if present in excessive amounts. acs.orgflavoractiv.com

The sensory impact of a flavor compound is determined by its specific odor character, its concentration in the food matrix, and its individual odor threshold. acs.org Volatile sulfur compounds as a class are noted for their sensory potency at low levels, typically below 1 µg/kg. acs.org While specific sensory data for this compound is not widely documented in the provided sources, the characteristics of related thiazole (B1198619) and thiol compounds found in food systems offer valuable insights.

| Compound | Associated Sensory Descriptor(s) | Common Food/Beverage Occurrence | Reference |

|---|---|---|---|

| Methanethiol (B179389) (Methyl Mercaptan) | Putrid, rotten, drain-like, cabbage-like | Cheese, nuts, coffee, beer, asparagus metabolite | flavoractiv.comwikipedia.orgnih.gov |

| 2-Methyl Thiazole | Fresh garlic spice | Lychee | acs.org |

| 2-Acetyl-2-Thiazoline | Nutty-woody, popcorn-like | Lychee, roasted meats, popcorn | acs.org |

| 1-p-Menthene-8-thiol | Fresh grapefruit | Grapefruit juice | acs.org |

| Dimethyl Sulfide | Cabbage | Lychee, beer, some vegetables | acs.org |

The analysis of volatile thiols like this compound in food matrices presents significant challenges. nih.gov These difficulties arise from their typically low concentrations, high volatility, and the chemical reactivity of the sulfhydryl (–SH) group, which makes them prone to oxidation and rearrangement. acs.orgnih.govresearchgate.net Furthermore, the complexity of food matrices requires sophisticated analytical methods for accurate identification and quantification. nih.gov

Several advanced analytical techniques have been developed to overcome these challenges. acs.org Pre-concentration methods are often necessary to isolate and enrich these trace compounds from the sample. researchgate.net Headspace solid-phase microextraction (HS-SPME) is a widely used technique, often coupled with gas chromatography-mass spectrometry (GC-MS), for the analysis of volatile sulfur compounds (VSCs) in fermented beverages and other foods. researchgate.netnih.govresearchgate.net Other effective extraction and isolation methods include solvent-assisted flavor evaporation (SAFE), stir bar sorptive extraction (SBSE), and vacuum distillation. acs.orgnih.gov

For highly selective isolation of thiols, specific chemical trapping methods can be employed. The use of p-hydroxymercuribenzoic acid (pHMB) allows for the selective capture of thiols from a complex mixture, after which they can be released for analysis. acs.orgacs.org To handle the complexity of food extracts, multidimensional gas chromatography offers enhanced separation capabilities, allowing for the identification of trace odorants that would otherwise be obscured. acs.org Detection is often performed using sulfur-selective detectors, such as the sulfur chemiluminescence detector (SCD) or the pulsed flame photometric detector (PFPD), which provide greater sensitivity for sulfur-containing molecules compared to standard GC detectors. acs.orgresearchgate.net

| Technique | Description | Primary Application/Advantage | Reference |

|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | A solvent-free extraction method where a coated fiber adsorbs volatiles from the headspace above the sample. | Pre-concentration of volatiles from liquid or solid samples for GC analysis. | researchgate.netnih.gov |

| Gas Chromatography-Olfactometry (GC-O) | Combines GC separation with human sensory perception, where a trained panelist sniffs the effluent from the GC column. | Identifies odor-active compounds, even at trace levels below instrumental detection limits. | acs.orgacs.org |

| Solvent-Assisted Flavor Evaporation (SAFE) | A form of vacuum distillation that allows for gentle isolation of volatile compounds from non-volatile matrix components. | Minimizes artifact formation during extraction of thermally sensitive compounds. | acs.orgnih.gov |

| Multidimensional Gas Chromatography (MDGC) | Uses two or more GC columns with different stationary phases to achieve superior separation of complex mixtures. | Resolves co-eluting peaks and isolates trace compounds in complex food matrices. | acs.org |

| Sulfur-Selective Detectors (SCD/PFPD) | Detectors specifically designed to respond to sulfur-containing compounds with high sensitivity and selectivity. | Enhances detection of VSCs in complex chromatograms. | acs.orgresearchgate.net |

| p-Hydroxymercuribenzoic acid (pHMB) Trapping | A chemical method that uses an organomercury compound to selectively bind and concentrate thiols from a sample. | Specific isolation and enrichment of thiols for targeted analysis. | acs.orgacs.org |

Thiazoles and thiols in food are generated through various biochemical and thermal pathways. acs.org Enzymatic processes are responsible for the formation of many sulfur volatiles, particularly in plant-based foods like those from the Allium genus (e.g., garlic). acs.org

However, thermal reactions are a major source of these flavor compounds, especially in cooked or processed foods. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary pathway for the formation of a wide array of flavor compounds, including thiazoles. acs.org Specifically, the reaction involving sulfur-containing amino acids like cysteine or peptides like glutathione (B108866) is critical. uclouvain.be For example, the thermal reaction of glutathione with glucose has been shown to produce numerous sulfur-containing volatiles, including thiazoles and thiophenes. acs.org Similarly, the interaction between cysteine and ribose can generate volatile products, a process that is influenced by the presence of lipids. uclouvain.be The formation of characteristic "meaty" aromas is often linked to the thermal reaction of cysteine and/or glutathione with compounds like inosine (B1671953) 5'-monophosphate. uclouvain.be These reactions illustrate the complex chemistry that leads to the generation of potent sulfur-containing flavorants in food matrices. uclouvain.be

Research into Agrochemical Candidates

The thiazole ring is a vital structural motif in the field of agrochemicals due to its presence in numerous commercially successful products. researchgate.netkuey.net Thiazole derivatives are utilized as active ingredients in a range of pesticides, including insecticides, fungicides, and herbicides, contributing to crop protection and enhanced agricultural productivity. kuey.netnih.gov The interest in this heterocyclic scaffold stems from its ability to impart strong and diverse biological activity, often with favorable toxicological profiles. nih.gov

Research in this area focuses on synthesizing novel thiazole derivatives and evaluating their efficacy against various agricultural pests and diseases. mdpi.com The thiazole moiety is present in prominent insecticides like thiamethoxam (B1682794) and clothianidin, which act as nicotinic acetylcholine (B1216132) receptor competitive regulators. researchgate.netmdpi.com In the realm of fungicides, compounds such as thiabendazole, thifluzamide, and ethaboxam (B41704) demonstrate the versatility of the thiazole structure. researchgate.netmdpi.com The development of these compounds highlights the success of using the thiazole scaffold to design new, highly potent agrochemicals. nih.gov The ongoing research aims to discover next-generation pesticides that are environmentally safer and have a reduced impact on non-target species. mdpi.com

| Compound Name | Agrochemical Class | Reference |

|---|---|---|

| Thiamethoxam | Insecticide | researchgate.netmdpi.com |

| Clothianidin | Insecticide | researchgate.netmdpi.com |

| Thiabendazole | Fungicide | researchgate.netmdpi.com |

| Thifluzamide | Fungicide | researchgate.netmdpi.com |

| Ethaboxam | Fungicide | researchgate.netmdpi.com |

| Fluensulfone | Nematicide | researchgate.netmdpi.com |

| Oxathiapiprolin | Fungicide | researchgate.net |

Applications in Polymerization Processes

Thiazole and thiol compounds find applications in the field of polymer science, though in distinct roles. Thiazole-containing polymers are of interest in materials science for their unique electronic and optical properties. kuey.net These polymers have been developed for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kuey.net The synthesis of these specialized polymers can be achieved through various methods, including transition metal-catalyzed reactions like direct arylation polymerization (DArP), which creates conjugated polymers in an atom-efficient manner. researchgate.netacs.org

On the other hand, simple thiols like methanethiol serve a different function in polymerization. They are used in the plastics industry as chain transfer agents or moderators for free-radical polymerizations. wikipedia.orgnih.gov In this role, the thiol can react with a growing polymer chain, terminating its growth and transferring the radical to another monomer, thereby helping to control the molecular weight of the final polymer.

While the thiazole ring is incorporated into the polymer backbone to impart specific properties, simple thiols act as external process modifiers. wikipedia.orgkuey.net Additionally, some complex thiazole derivatives have been investigated as inhibitors of biological polymerization processes, such as tubulin polymerization, for potential anticancer applications. acs.orgresearchgate.net

Biological Activity Research on Thiazole Thiols in Vitro and in Silico Studies

Investigation of Antimicrobial Potency

Thiazole (B1198619) derivatives are recognized for their significant antimicrobial effects. mdpi.com Their mechanism of action is often attributed to their amphiphilic nature, which facilitates penetration into microbial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com The presence of sulfur and nitrogen atoms in the thiazole ring is crucial for their biological activity. jmchemsci.com

Numerous studies have demonstrated the efficacy of thiazole derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.com The introduction of different substituents on the thiazole ring can significantly influence the antibacterial activity. mdpi.com For instance, certain 2,4-disubstituted 1,3-thiazole derivatives have shown considerable in vitro antibacterial properties. mdpi.com

One study reported that novel thiazole derivatives exhibited potent activity against various bacterial strains. For example, a series of synthesized thiazole derivatives showed excellent antibacterial activity against both gram-positive and negative bacteria, with some derivatives showing better activity than the reference drug molecules. researchgate.net Another study highlighted that a trichlorophenyl thiazole molecule had a significant inhibitory effect on Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. researchgate.net

The following table summarizes the in vitro antibacterial activity of selected thiazole derivatives from various studies.

| Compound/Derivative | Bacterial Strain | Activity (MIC/MBC in µM) | Reference |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cpd 7) | S. aureus, B. cereus, E. coli, P. aeruginosa | MIC: 43.3–86.7, MBC: 86.7–173.4 | mdpi.com |

| 5-(2,6-dichlorobenzylidene)-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cpd 12) | MRSA, P. aeruginosa, E. coli | MIC: 59.6–119.2, MBC: 119.2–238.4 | mdpi.com |

| Thiazole-naphthalene derivative (5b) | S. aureus, E. coli | Not specified | mdpi.com |

| 2,4-disubstituted 1,3-thiazole with nitro group (Cpd 38) | E. coli | MIC: 4.51 | mdpi.com |

| Benzo[d]thiazole derivative (Cpd 13) | MRSA, E. coli | MIC: 50–75 µg/mL | nih.gov |

| Benzo[d]thiazole derivative (Cpd 14) | MRSA, E. coli | MIC: 50–75 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-resistant Staphylococcus aureus

Thiazole derivatives have also been extensively evaluated for their antifungal properties. mdpi.com The mechanism of antifungal action for some thiazole compounds is believed to involve the inhibition of enzymes crucial for fungal cell wall integrity, such as 14α-lanosterol demethylase. nih.gov

A study on a series of thiazole derivatives reported moderate to good antifungal activity against various fungal strains. researchgate.net For example, compound 3h showed a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL against Cryptococcus neoformans and Candida albicans. researchgate.net Another study found that newly synthesized thiazole derivatives showed high antifungal activity, with some demonstrating an additive effect when combined with thymol. nih.gov Their mode of action may be related to their influence on the structure of the fungal cell wall and/or cell membrane. nih.govmdpi.com

The antifungal activities of selected thiazole derivatives are presented in the table below.

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| Thiazole derivative (3h) | C. neoformans, C. albicans | 8 | researchgate.net |

| Thiazole derivative (3i) | C. neoformans | 8 | researchgate.net |

| Thiazole derivative (3i) | T. mentagrophytes | 16 | researchgate.net |

| Thiazole derivative (3a) | T. mentagrophytes | 16 | researchgate.net |

| Heteroaryl(aryl) thiazole derivative (Cpd 9) | Various Fungi | 0.06–0.23 mg/mL | nih.govnih.gov |

| Benzo[d]thiazole derivative (Cpd 13) | A. niger | 50–75 | nih.gov |

| Benzo[d]thiazole derivative (Cpd 14) | A. niger | 50–75 | nih.gov |

Molecular docking studies have been instrumental in elucidating the potential mechanisms of antimicrobial action of thiazole derivatives at the molecular level. mdpi.com These in silico studies help to predict the binding interactions between the thiazole compounds and the active sites of microbial enzymes, providing insights into their inhibitory potential. mdpi.com

One common target for antibacterial agents is the DNA gyrase enzyme, which is essential for bacterial DNA replication. mdpi.com Molecular docking studies of novel thiazole derivatives incorporating a pyridine (B92270) moiety showed good binding affinity to the active site of DNA gyrase, with dock scores ranging from -6.4 to -9.2 kcal/mol, suggesting their potential as DNA gyrase inhibitors. mdpi.com

In the context of antifungal activity, sterol 14-alpha demethylase is a key enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net Docking studies have shown that certain thiazole derivatives exhibit high binding affinity to this enzyme, with binding energies comparable or even superior to standard antifungal drugs like nystatin (B1677061). researchgate.net For instance, some novel thiazole derivatives showed binding energies ranging from -8.80 to -10.20 kcal/mol, while nystatin had a binding energy of -7.20 kcal/mol. researchgate.net Another study suggested that the inhibition of the E. coli MurB enzyme is a putative mechanism for the antibacterial activity of certain heteroaryl(aryl) thiazole derivatives. nih.govnih.gov

Anticancer Research Utilizing Thiazole Scaffolds

The thiazole scaffold is a prominent feature in a number of anticancer agents, including clinically approved drugs. nih.gov Thiazole derivatives have been reported to inhibit cancer cell growth and proliferation through various mechanisms. nih.gov

A vast number of thiazole derivatives have been synthesized and screened for their in vitro cytotoxic activity against a panel of human cancer cell lines. researchgate.netnih.gov These studies are crucial for identifying compounds with potential anticancer properties.

For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cell lines. nih.gov Some of these compounds showed good inhibitory activity against the A-549 cell line at a concentration of 5 μg/mL. nih.gov In another study, newly synthesized thiazole derivatives were tested against MCF-7 (breast) and HepG2 (liver) cancer cell lines, with some compounds showing potent antiproliferative activity. researchgate.net A novel series of thiazole-naphthalene derivatives also exhibited moderate to potent antiproliferative activity on MCF-7 and A549 cancer cell lines. mdpi.com

The table below summarizes the in vitro anticancer activity of representative thiazole derivatives.

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | researchgate.net |

| Thiazole derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 | researchgate.net |

| Thiazole derivative (4a) | MCF-7 (Breast) | 12.7 ± 0.77 | researchgate.net |

| Thiazole derivative (4a) | HepG2 (Liver) | 6.69 ± 0.41 | researchgate.net |

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 ± 0.03 | mdpi.com |

| Thiazole-naphthalene derivative (5b) | A549 (Lung) | 0.97 ± 0.13 | mdpi.com |

| Thiazole scaffold (4n) | A375 (Melanoma) | 0.87 ± 0.31 | semanticscholar.org |

| Thiazole scaffold (4n) | HeLa (Cervical) | 1.38 ± 1.24 | semanticscholar.org |

| Thiazole scaffold (4n) | MCF-7 (Breast) | 1.13 ± 0.96 | semanticscholar.org |

| Thiazole derivative (8c) | HeLa (Cervical) | 1.65 | |

| Thiazole derivative (8m) | HepG2 (Liver) | 5.15 |

IC50: Half-maximal inhibitory concentration

Through extensive screening and structure-activity relationship (SAR) studies, several thiazole derivatives have emerged as promising lead compounds for the development of new antitumor agents. These compounds often exhibit high potency and, in some cases, selectivity towards cancer cells.

For example, compound 4c from one study was identified as the most active derivative, with IC50 values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cell lines, respectively, which were more potent than the standard drug staurosporine. researchgate.net This compound also showed inhibitory activity against VEGFR-2, a key target in angiogenesis. researchgate.net Another promising compound, 5b from a series of thiazole-naphthalene derivatives, was found to be the most active with IC50 values of 0.48 µM and 0.97 µM against MCF-7 and A549 cells, respectively. mdpi.com Mechanistic studies revealed that this compound inhibits tubulin polymerization, a validated target for anticancer drugs. mdpi.com

Furthermore, a series of thiazole derivatives designed to inhibit cancer cell migration and invasion identified compound 5k as highly effective, with an IC50 value of 176 nM in MDA-MB-231 breast cancer cells, without exhibiting significant cytotoxicity. nih.gov This highlights the potential of thiazole scaffolds in developing targeted therapies that inhibit metastasis. nih.gov

Elucidation of Cellular Mechanisms of Action in Cancer Models

There is no specific information available in the reviewed scientific literature detailing the cellular mechanisms of action for (Dimethyl-1,3-thiazol-5-YL)methanethiol in cancer models. While numerous studies investigate the anticancer properties of various thiazole derivatives, these findings are not directly applicable to this specific compound without dedicated research. Studies on other thiazole-based compounds have explored mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of specific kinases, but similar investigations for this compound have not been published.

Evaluation of Other Pharmacological Activities

Similarly, the broader pharmacological profile of this compound remains uncharacterized in the available literature.

In Vitro Antioxidant Capacity Determination

No studies were found that specifically determine the in vitro antioxidant capacity of this compound. The antioxidant potential of thiazole derivatives is often attributed to the sulfur atom in the heterocyclic ring, which can participate in redox reactions. However, without experimental data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ferric reducing antioxidant power (FRAP), the antioxidant capabilities of this specific compound cannot be confirmed.

Anti-inflammatory Potential and Mechanism of Action Studies

The anti-inflammatory potential and the associated mechanisms of action for this compound have not been reported. Research on other thiazole-containing molecules has indicated potential anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory cytokine production. However, no such studies have been conducted on this compound.

Antiviral Activity Assessments

There are no published assessments of the antiviral activity of this compound. The thiazole nucleus is present in some antiviral drugs, and various derivatives are being explored for their efficacy against a range of viruses. However, the specific antiviral profile of this compound has not been a subject of published research.

Advanced Analytical and Spectroscopic Characterization of Dimethyl 1,3 Thiazol 5 Yl Methanethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of (Dimethyl-1,3-thiazol-5-YL)methanethiol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's connectivity. nih.govresearchgate.net

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The protons of the two methyl groups attached to the thiazole (B1198619) ring are expected to appear as distinct singlets in the aliphatic region. The methylene (B1212753) (-CH₂-) protons of the methanethiol (B179389) group would likely appear as a doublet due to coupling with the thiol proton, while the thiol (-SH) proton itself would present as a triplet.

In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. The chemical shifts for the carbon atoms in the thiazole ring are characteristic of heterocyclic aromatic systems. chemicalbook.com The carbons of the two methyl groups and the methylene carbon will resonate in the upfield, aliphatic region of the spectrum. Gauge-independent atomic orbital (GIAO) calculations are often employed to support experimental findings by predicting theoretical chemical shift values. scielo.org.za

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-CH₃ | 2.4 - 2.7 | 15 - 20 |

| Thiazole-CH₃ | 2.2 - 2.5 | 10 - 15 |

| -CH₂-SH | 3.7 - 4.0 | 25 - 30 |

| -SH | 1.5 - 2.0 | - |

| Thiazole C2 | - | 160 - 165 |

| Thiazole C4 | - | 145 - 150 |

Note: These are predicted values based on typical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely be used, providing a detailed mass spectrum.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. arkat-usa.org Key fragmentation pathways for this compound are expected to involve:

Alpha-cleavage: The loss of the sulfanylmethyl radical (•CH₂SH) from the thiazole ring, resulting in a stable, substituted thiazolium cation.

Ring Cleavage: Fragmentation of the thiazole ring itself, leading to characteristic smaller ions.

Loss of Methyl Radicals: Cleavage of one of the methyl groups (•CH₃) from the thiazole ring.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, corroborating data from NMR spectroscopy. mdpi.com

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 159 | [M]⁺ | Molecular Ion |

| 112 | [M - CH₂SH]⁺ | Loss of the methanethiol side chain |

| 144 | [M - CH₃]⁺ | Loss of a methyl radical |

| 71 | [C₃H₃S]⁺ | Fragment from thiazole ring cleavage |

Note: The relative intensities of these peaks would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. For this compound, characteristic absorption bands would confirm the presence of key functional groups. scielo.org.za

S-H Stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹, characteristic of the thiol group.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds in the methyl and methylene groups.

C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ range are characteristic of the thiazole ring system.

C-S Stretch: A band in the 600-800 cm⁻¹ region indicates the presence of the carbon-sulfur bonds in the ring and the thiol group. scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on electronic transitions within the molecule. The thiazole ring acts as a chromophore. The UV-Vis absorption spectrum is expected to show characteristic maxima related to π → π* and n → π* transitions within the heterocyclic system. researchgate.netresearchgate.net The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber/Wavelength |

|---|---|---|

| IR Spectroscopy | S-H stretch | 2550 - 2600 cm⁻¹ |

| IR Spectroscopy | C-H stretch (aliphatic) | 2850 - 3000 cm⁻¹ |

| IR Spectroscopy | C=N / C=C stretch | 1500 - 1650 cm⁻¹ |

| IR Spectroscopy | C-S stretch | 600 - 800 cm⁻¹ |

Advanced Chromatographic Separations (HPLC, GC) for Purity and Mixture Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating this compound from impurities or other components in a mixture and for determining its purity.

Gas Chromatography (GC): Given the volatility of many thiol and thiazole compounds, GC is a suitable method for analysis. restek.com A non-polar or mid-polar capillary column would likely be used for separation. Detection can be achieved using a Flame Ionization Detector (FID) for general purity analysis or a Mass Spectrometer (GC-MS) for definitive identification of the peak corresponding to the target compound and any impurities. researchgate.net The use of a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD), could also be employed for selective analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile technique for the analysis of moderately polar compounds like this compound. researchgate.net

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer, would be employed for elution.

Detection: A UV detector set at the λmax of the thiazole chromophore would be effective for quantification. Coupling HPLC with a mass spectrometer (LC-MS) would provide even greater specificity and structural information. researchgate.net

These chromatographic methods are crucial for quality control, ensuring the compound meets the required purity standards for any subsequent use.

Q & A

Q. What are the primary synthetic pathways for methanethiol derivatives, and how do catalyst acid-base properties influence product selectivity?

Methanethiol derivatives are synthesized via catalytic reactions such as methanol thiolation (methanol + HS) over solid acid-base catalysts. The KWO/alumina catalyst is widely used industrially, achieving ~96% methanethiol selectivity at 360°C but with moderate methanol conversion (~47%) . Strong acidic/basic sites enhance catalytic activity but reduce selectivity due to competing pathways (e.g., dimethyl sulfide formation). To optimize selectivity, researchers should balance Lewis acid site reduction and basic site enhancement through promoter addition (e.g., alkali metals) .

Q. How can researchers characterize the structural stability of methanethiol clusters in computational studies?

Density functional theory (DFT) with improved basis sets (e.g., aug-cc-pVTZ) is critical for analyzing non-covalent interactions in methanethiol clusters. Studies show that dimer and trimer conformers require revisiting due to discrepancies in predicted vs. experimental global minima. Benchmarking against experimental rotational constants (e.g., from microwave spectroscopy) ensures accuracy in modeling hydrogen-bonded and van der Waals interactions .

Q. What role does methanethiol play in environmental sulfur cycles, and how is its atmospheric impact quantified?

Methanethiol (MeSH) contributes to atmospheric sulfur emissions and climate regulation by extending dimethyl sulfide (DMS) lifespan, enhancing aerosol-mediated cloud albedo. Researchers use global ocean sampling combined with satellite data and chemical transport models to map MeSH emissions. For example, Arctic and Southern Ocean samples reveal MeSH’s underestimated role in sulfur cycling, requiring isotopic tracing and flux analysis .

Advanced Research Questions

Q. How do conflicting data on catalyst activity versus selectivity arise in methanol thiolation, and what experimental designs resolve these contradictions?

Contradictions stem from competing adsorption mechanisms: strong acid sites promote methanol activation but favor byproducts like dimethyl ether. To resolve this, use in situ DRIFTS (diffuse reflectance infrared Fourier transform spectroscopy) to probe surface intermediates. For instance, KWO/alumina’s moderate acidity minimizes side reactions, while KOH-promoted catalysts exhibit higher conversion (56%) but lower selectivity (90%) . Multivariate testing (temperature, HS:CHOH ratio) and kinetic modeling can isolate rate-determining steps.

Q. What advanced synthetic strategies improve yield in S-functionalized thiazole-triazole derivatives?

Key steps include:

- Thiol-alkyne click chemistry : React 5-(propargyloxy)thiazoles with azides under Cu(I) catalysis to form triazole linkages .

- Selective S-alkylation : Use sodium monochloroacetate in aqueous medium to synthesize thioether derivatives, followed by acidification (e.g., acetic acid) to precipitate products .

- Purification : Recrystallization from ethanol-DMF mixtures enhances purity, confirmed via HPLC and H/C NMR .

Q. How can computational studies reconcile discrepancies in methanethiol cluster conformers?

Re-evaluate dimer/trimer geometries using ab initio molecular dynamics (AIMD) with dispersion-corrected functionals (e.g., ωB97X-D3). Compare predicted vibrational spectra (IR/Raman) with experimental data to identify overlooked minima. For example, methanethiol dimers exhibit two dominant conformers: anti-parallel (lower energy) and parallel (higher energy), validated via polarizability tensor analysis .

Q. What methodologies quantify methanethiol’s role in prebiotic chemistry near hydrothermal vents?

- Sampling : Use titanium syringes to collect hydrothermal fluids, preserving volatile sulfur compounds .

- Mass spectrometry : Compare isotopic ratios (δS) of vent-emitted MeSH with biological samples to trace abiotic vs. biotic origins.

- Geochemical modeling : Simulate HS-CH interactions under high-pressure/temperature conditions to assess MeSH formation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.